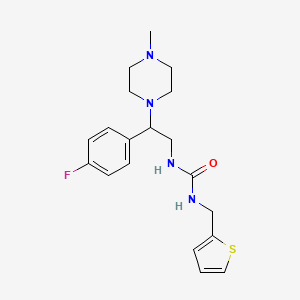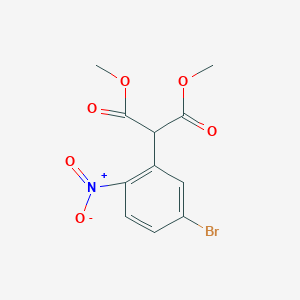![molecular formula C17H22N8 B2516077 6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-7H-purine CAS No. 2380178-47-0](/img/structure/B2516077.png)
6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-7H-purine is a synthetic compound that belongs to the class of purine derivatives. It has gained significant attention in the scientific community due to its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of 6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-7H-purine involves its ability to inhibit specific enzymes and signaling pathways involved in disease progression. For example, in cancer cells, this compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP leads to DNA damage and cell death. In addition, 6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-7H-purine has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-7H-purine has several biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell growth and proliferation. It also reduces inflammation markers in various disease models. In addition, 6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-7H-purine has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-7H-purine in lab experiments is its high purity and yield, which makes it suitable for large-scale production. Additionally, this compound has shown promising results in various disease models, indicating its potential use in drug development. However, one limitation of using this compound is its complex synthesis method, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for the study of 6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-7H-purine. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer and other diseases. Another direction is to study its long-term effects and potential toxicity in animal models. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurological disorders.
Synthesemethoden
The synthesis of 6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-7H-purine involves several steps, including the reaction of 6-chloro-7H-purine with 4-(6-tert-butylpyrimidin-4-yl)piperazine in the presence of a base, followed by purification and isolation of the desired compound. This method has been optimized for high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
Several studies have investigated the potential use of 6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-7H-purine in various disease models. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its anti-inflammatory effects, with results showing a reduction in inflammation markers. Additionally, 6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-7H-purine has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
6-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8/c1-17(2,3)12-8-13(19-9-18-12)24-4-6-25(7-5-24)16-14-15(21-10-20-14)22-11-23-16/h8-11H,4-7H2,1-3H3,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVNKRUDFRJPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-9H-purine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

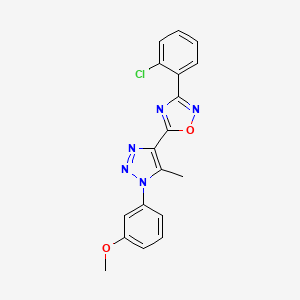

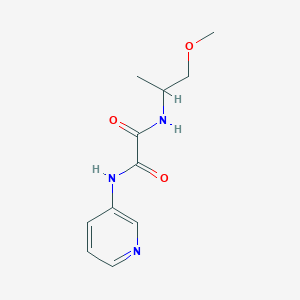
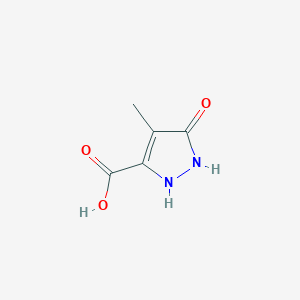
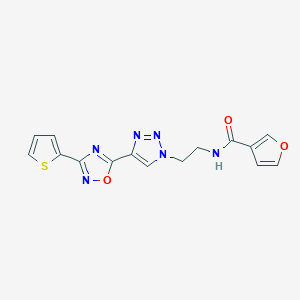
![4'-[(benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide](/img/no-structure.png)

![2-(1-Benzylindol-3-yl)sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2516009.png)
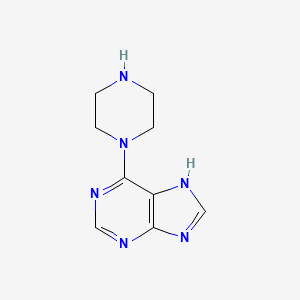
![3-[(4-chlorophenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2516013.png)


